4-(Piperazin-1-yl)benzoic acid dihydrochloride
Overview
Description
4-(Piperazin-1-yl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2. It is a derivative of benzoic acid, where a piperazine ring is attached to the benzene ring at the para position. This compound is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-(Piperazin-1-yl)benzoic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the immune response, mediating the effects of histamine, a neurotransmitter involved in local immune responses and regulating physiological functions in the gut.
Mode of Action
This compound exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it can modulate the immune response and influence various physiological functions.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the immune response and gut physiology, given its interaction with the histamine H1 receptor . The downstream effects of this interaction can include changes in local immune responses and gut functions.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the histamine H1 receptor . This interaction could lead to changes in immune responses and gut functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the histamine H1 receptor . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzoic acid dihydrochloride typically involves the reaction of 4-chlorobenzoic acid with piperazine. The reaction is carried out in the presence of a suitable solvent and an acid-binding agent.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)benzoic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride
- 4-(Piperazin-1-yl)methylbenzoic acid dihydrochloride
Uniqueness
4-(Piperazin-1-yl)benzoic acid dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-piperazin-1-ylbenzoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHDSDPUDKDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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